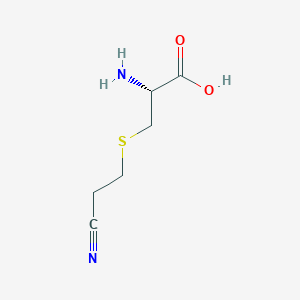
S-(2-氰乙基)半胱氨酸
描述
“S-(2-Cyanoethyl)cysteine” is a derivative of the amino acid cysteine . It has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .
Synthesis Analysis
Acrylonitrile, a compound possibly carcinogenic to humans and mainly present in tobacco smoke, undergoes metabolism to form N-acetyl-S-(2-cyanoethyl)-cysteine . This process involves the direct reaction of acrylonitrile with glutathione .Molecular Structure Analysis
The molecular structure of “S-(2-Cyanoethyl)cysteine” includes a total of 20 bonds, which consist of 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .Chemical Reactions Analysis
Acrylonitrile undergoes metabolism to form N-acetyl-S-2-(cyanoethyl)-cysteine by direct reaction with glutathione . This reaction is part of the body’s response to exposure to acrylonitrile, which is present in tobacco smoke .Physical And Chemical Properties Analysis
“S-(2-Cyanoethyl)cysteine” has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . More specific physical and chemical properties were not found in the search results.科学研究应用
Application in Biochemical Analysis
Specific Scientific Field
Biochemical Analysis
Summary of the Application
“S-(2-Cyanoethyl)cysteine” is used as a biomarker in the simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in human urine .
Methods of Application or Experimental Procedures
A method based on direct dilution is used to simultaneously identify and quantify “S-(2-Cyanoethyl)cysteine” and “S-(2-hydroxyethyl)-cysteine” in human urine by rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS) . The recovery rates of the whole analytical procedure were 98.2–106.0% and 97.1–112.7% for “S-(2-hydroxyethyl)-cysteine” and “S-(2-Cyanoethyl)cysteine”, respectively .
Results or Outcomes Obtained
The proposed method was successfully applied for the analysis of 126 urine samples from smokers and nonsmokers .
Application in Epidemiology
Specific Scientific Field
Epidemiology
Summary of the Application
“S-(2-Cyanoethyl)cysteine” is used as a biomarker to assess acrylonitrile exposure in the US population .
Methods of Application or Experimental Procedures
Laboratory data for 8057 participants were reported for “S-(2-Cyanoethyl)cysteine” and “N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine” using ultrahigh-performance liquid chromatography/tandem mass spectrometry . Exclusive tobacco smokers were distinguished from non-users using a combination of self-reporting and serum cotinine data .
Results or Outcomes Obtained
The median “S-(2-Cyanoethyl)cysteine” level was higher for exclusive cigarette smokers (145µg/g creatinine) than for non-users (1.38µg/g creatinine) . This study showed that tobacco smoke is an important source of acrylonitrile exposure in the US population .
未来方向
The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
属性
IUPAC Name |
(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKTVSJRSBYCY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960192 | |
| Record name | S-(2-Cyanoethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Cyanoethyl)cysteine | |
CAS RN |
3958-13-2 | |
| Record name | S-(2-Cyanoethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Cyanoethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




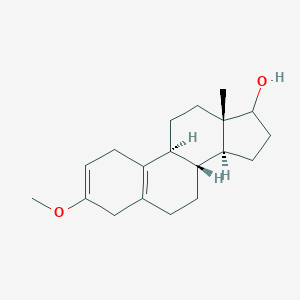
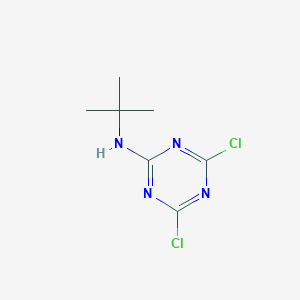
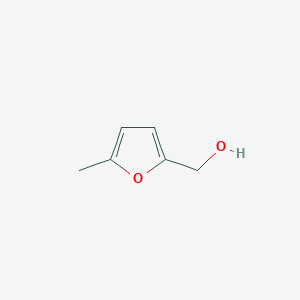
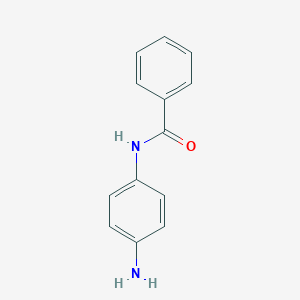
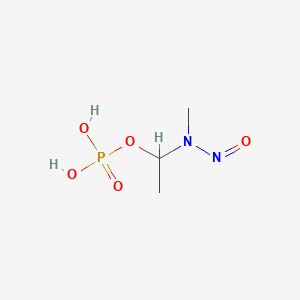
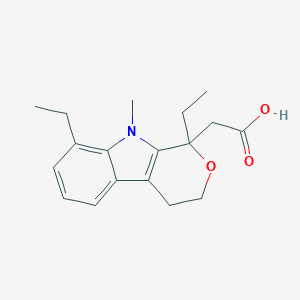
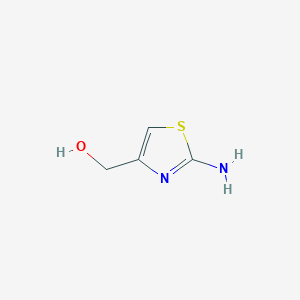
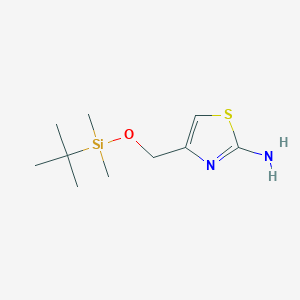
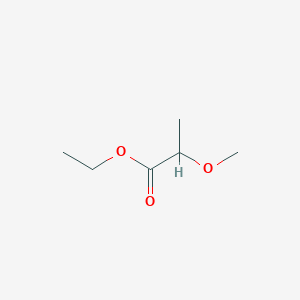
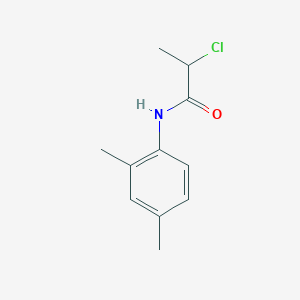

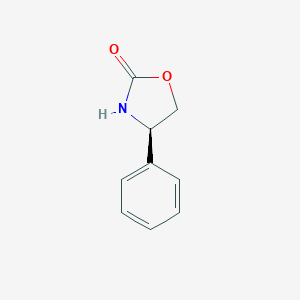
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)